2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid
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Overview
Description
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. The starting material is often 2,4-diamino-6-phenyl-1,3,5-triazine, which undergoes a series of reactions to introduce the phenoxy and acetamide groups. Common reagents used in these reactions include phenol derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The triazine ring and phenoxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-2-mercaptopyrimidine: Shares the triazine ring structure but differs in functional groups.
2,4-diamino-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the target compound.
3,7-diamino-2,8-dimethyldibenzothiophene sulfone: Contains similar amino and phenyl groups but has a different core structure.
Uniqueness
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50508-00-4 |
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Molecular Formula |
C21H28N6O5S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C19H22N6O2.C2H6O3S/c1-19(2)24-17(20)23-18(21)25(19)14-9-6-10-15(11-14)27-12-16(26)22-13-7-4-3-5-8-13;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5) |
InChI Key |
STCWSANNEFLYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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